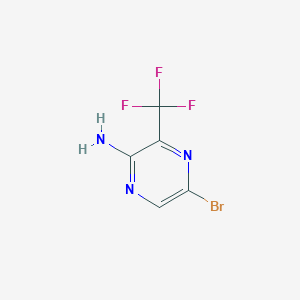

5-Bromo-3-(trifluoromethyl)pyrazin-2-amine

Description

Significance of Pyrazine (B50134) Core in Organic Chemistry and Medicinal Chemistry Scaffolds

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, is a privileged scaffold in both organic and medicinal chemistry. wikipedia.orgnih.gov Its unique electronic properties and ability to participate in various chemical transformations have made it a versatile building block for the synthesis of complex molecules. acs.org In the realm of medicinal chemistry, the pyrazine nucleus is a key component in numerous clinically approved drugs, demonstrating a wide range of biological activities including anticancer, anti-inflammatory, antibacterial, and diuretic effects. nih.gov The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, enhancing the binding affinity of molecules to biological targets. nih.gov

Role of Halogenation and Trifluoromethylation in Modulating Reactivity and Electronic Properties

The introduction of halogen atoms and trifluoromethyl (-CF3) groups onto the pyrazine core profoundly influences its chemical and physical properties. Halogenation, the process of introducing one or more halogen atoms, can alter the electronic distribution within the molecule, influence its reactivity, and provide a handle for further chemical modifications, such as cross-coupling reactions. google.com

The trifluoromethyl group, in particular, is a highly sought-after substituent in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly impact a molecule's metabolic stability, bioavailability, and binding affinity to target proteins. The C-F bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation.

Research Context of 5-Bromo-3-(trifluoromethyl)pyrazin-2-amine within Pyrazine Analogs

Within the diverse family of pyrazine analogs, this compound (CAS Number: 1360552-59-5) stands out as a highly functionalized and synthetically valuable compound. Its structure incorporates a bromine atom, a trifluoromethyl group, and an amine group on the pyrazine core, each offering distinct opportunities for chemical manipulation. The bromine atom serves as a versatile handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of substituents. The amine group can be readily acylated, alkylated, or used in the formation of other nitrogen-containing functionalities. The trifluoromethyl group, as previously mentioned, imparts unique electronic and pharmacokinetic properties. The strategic placement of these three functional groups makes this compound a key intermediate in the synthesis of more complex pyrazine-based molecules with potential applications in medicinal chemistry and materials science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-(trifluoromethyl)pyrazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrF3N3/c6-2-1-11-4(10)3(12-2)5(7,8)9/h1H,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFSRFZMFVWYOPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001265544 | |

| Record name | 5-Bromo-3-(trifluoromethyl)-2-pyrazinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001265544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1360552-59-5 | |

| Record name | 5-Bromo-3-(trifluoromethyl)-2-pyrazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1360552-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-(trifluoromethyl)-2-pyrazinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001265544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Reactivity

The reactivity of 5-Bromo-3-(trifluoromethyl)pyrazin-2-amine is dictated by its functional groups. The bromine atom is susceptible to displacement through nucleophilic aromatic substitution or can participate in palladium-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling with various boronic acids would allow for the introduction of aryl, heteroaryl, or alkyl groups at the 5-position. mdpi.com The amino group can undergo standard transformations such as acylation with acyl chlorides or anhydrides, or alkylation with alkyl halides.

Reactivity Profile and Derivatization Strategies of 5 Bromo 3 Trifluoromethyl Pyrazin 2 Amine

Nucleophilic Aromatic Substitution (SNAr) on the Pyrazine (B50134) Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing aromatic rings, particularly those that are electron-deficient. wikipedia.org The pyrazine ring in 5-Bromo-3-(trifluoromethyl)pyrazin-2-amine is inherently electron-deficient due to the presence of two nitrogen atoms, a characteristic that is further amplified by its substituents.

Influence of Bromine as a Leaving Group

In SNAr reactions, the nature of the leaving group is a critical factor. While fluoride (B91410) is often the most effective leaving group in activated aryl systems due to its high electronegativity which facilitates the initial nucleophilic attack, bromide is also a competent leaving group. wikipedia.orgcsbsju.edu The rate-determining step in many SNAr reactions is the attack of the nucleophile to form a stabilized intermediate known as a Meisenheimer complex. nih.gov The ability of the leaving group to depart from this complex is the subsequent, often faster, step. wikipedia.org For halogens, the typical leaving group ability in SNAr is F > Cl ≈ Br > I. wikipedia.orgnih.gov The C-Br bond is weaker than the C-F and C-Cl bonds, which can facilitate its cleavage. In the context of pyrazine systems, the presence of a bromine atom at the 5-position provides a reliable site for displacement by various nucleophiles, including phenols. acs.orgnih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom on this compound is an ideal handle for such transformations, particularly those catalyzed by palladium. mdpi.com

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction, which forms a C-C bond between an organohalide and an organoboron compound, is one of the most widely used cross-coupling methods. mdpi.com this compound can be effectively coupled with a variety of aryl and heteroaryl boronic acids or their esters to generate more complex biaryl structures. These reactions are typically catalyzed by a palladium(0) species, generated in situ from a palladium(II) precatalyst, in the presence of a suitable phosphine (B1218219) ligand and a base. mdpi.comnih.gov The choice of ligand is critical to prevent side reactions like debromination and to ensure high yields, with bulky biaryl phosphine ligands such as XPhos often proving effective for challenging substrates like heteroaryl halides. nih.gov Microwave-assisted protocols have also been shown to accelerate these transformations significantly. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Coupling Partner (Boronic Acid) | Catalyst/Ligand | Base | Solvent | Product | Yield | Ref |

|---|---|---|---|---|---|---|

| p-Methoxyphenylboronic acid | XPhosPdG2 / XPhos | K₂CO₃ | 1,4-Dioxane | 5-(p-Methoxyphenyl)-3-(trifluoromethyl)pyrazin-2-amine | Good | nih.gov |

| 4-tert-Butylphenylboronic acid | Pd(dppf)Cl₂ | Ag₂CO₃ | MeCN | 5-(4-tert-Butylphenyl)-1,2,3-triazine derivative | 91% | uzh.ch |

Note: The table includes examples from structurally related heterocyclic systems to illustrate typical reaction conditions, as specific data for the title compound may be limited in publicly accessible literature.

Palladium-Catalyzed Amination Reactions

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between an aryl halide and an amine. organic-chemistry.org This methodology can be applied to this compound to introduce a second amino group at the 5-position, leading to substituted pyrazine-2,5-diamines. These reactions are highly dependent on the selection of the palladium precatalyst, phosphine ligand, and base. organic-chemistry.orgnih.gov Bulky biarylphosphine ligands like tBuBrettPhos, XPhos, and RuPhos are often employed to facilitate the challenging coupling of electron-deficient heteroaryl halides. mit.edursc.org The choice of a weaker base, such as cesium carbonate or potassium phosphate (B84403), can be crucial to prevent the degradation of base-sensitive substrates. nih.govlookchem.com This reaction is tolerant of a wide range of functional groups and can be used with various primary and secondary amines, including heterocyclic amines. nih.govnih.govresearchgate.net

Table 2: Buchwald-Hartwig Amination Conditions for Heteroaryl Bromides

| Amine | Catalyst/Ligand | Base | Solvent | Product Type | Yield | Ref |

|---|---|---|---|---|---|---|

| Various aliphatic/aromatic amines | tBuBrettPhos Pd precatalyst | LHMDS | - | Aminoimidazoles/Aminopyrazoles | Moderate to Excellent | mit.edu |

| Secondary amines (Cz, DPA, PXZ, PTX) | TrixiePhos or XPhos / Pd | t-BuOLi or t-BuONa | Toluene | Substituted Anilines | Good | nih.gov |

Note: This table provides examples of conditions used for similar heteroaromatic systems to demonstrate the general requirements for this transformation.

Exploration of Other Cross-Coupling Methodologies

Beyond Suzuki and Buchwald-Hartwig reactions, the bromine atom of this compound enables access to a variety of other important cross-coupling transformations.

Sonogashira Coupling: This reaction allows for the formation of a C-C bond between the pyrazine ring and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method is valuable for synthesizing alkynyl-substituted pyrazines, which are versatile precursors for further chemical modifications. The reaction conditions are generally mild and tolerate a range of functional groups. scirp.orgsoton.ac.uk

Stille Coupling: The Stille reaction couples the bromopyrazine with an organostannane reagent to form a C-C bond. organic-chemistry.org While effective, the toxicity of the tin reagents is a significant drawback. organic-chemistry.org

Heck Reaction: This reaction involves the coupling of the aryl bromide with an alkene to form a new C-C bond at the vinylic position. beilstein-journals.orgmdpi.com Palladium catalysts are typically used to facilitate this transformation. mdpi.com

Negishi Coupling: Involving the reaction with an organozinc reagent, the Negishi coupling is another powerful tool for C-C bond formation, though less commonly cited for this specific substrate class compared to Suzuki or Sonogashira couplings.

These diverse reactivity modes underscore the importance of this compound as a versatile building block in medicinal and materials chemistry, allowing for the strategic and controlled introduction of a wide array of functional groups onto the pyrazine scaffold.

Functional Group Interconversions of the Amine Moiety

The primary amine at the C2 position of the pyrazine ring is a key handle for introducing structural diversity. Its nucleophilicity, while somewhat attenuated by the electron-deficient nature of the pyrazine ring, allows for a range of classical amine transformations.

N-Acylation: The amine can readily undergo acylation to form the corresponding amides. This reaction is typically achieved using acylating agents such as acid chlorides or anhydrides in the presence of a base. For instance, the acylation of structurally similar aminopyridines, such as 5-bromo-2-methylpyridin-3-amine (B1289001) with acetic anhydride, proceeds efficiently to yield the N-acetylated product. mdpi.com This transformation is valuable for modulating the electronic properties of the molecule or for installing protecting groups to direct subsequent reactions.

N-Alkylation: Alkylation of the amine moiety is another potential modification, leading to secondary or tertiary amines. This can be accomplished with alkyl halides, although careful control of reaction conditions is necessary to manage selectivity and avoid over-alkylation.

Diazotization Reactions: In principle, the primary aromatic amine could be converted into a diazonium salt using reagents like sodium nitrite (B80452) in an acidic medium. This intermediate could then be subjected to Sandmeyer-type reactions to replace the amino group with a variety of other functionalities, including hydroxyl (-OH), cyano (-CN), or halide groups. However, the high electron deficiency of the pyrazine ring, exacerbated by the bromo and trifluoromethyl substituents, may render the diazonium salt unstable or difficult to form.

Table 1: Potential Functional Group Interconversions of the 2-Amine Group

| Transformation | Typical Reagents | Product Functional Group | Reference Analogy |

|---|---|---|---|

| N-Acylation | Acetic Anhydride, Pyridine (B92270) | Amide (-NHCOR) | mdpi.com |

| N-Alkylation | Alkyl Halide (R-X), Base | Secondary/Tertiary Amine (-NHR, -NR₂) | vanderbilt.edu |

| Diazotization (Sandmeyer type) | 1. NaNO₂, HCl 2. CuX (X=Cl, Br, CN) | Halide, Cyano, etc. | vanderbilt.edu |

Regioselective Derivatization at the Pyrazine Scaffold

The pyrazine ring itself offers a prime location for derivatization, with the bromine atom at the C5 position serving as the most reactive site for substitution via modern cross-coupling methodologies. The electron-deficient character of the ring makes it an excellent substrate for these types of reactions.

Suzuki-Miyaura Cross-Coupling: The C5-Br bond is highly susceptible to palladium-catalyzed Suzuki-Miyaura coupling reactions. This powerful C-C bond-forming reaction allows for the introduction of a wide array of aryl and heteroaryl substituents by reacting the parent compound with various boronic acids or their esters. mdpi.comnih.gov Typical catalytic systems involve a palladium(0) source, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like potassium carbonate or potassium phosphate in a solvent mixture such as dioxane/water. mdpi.comnih.govmdpi.com This strategy has been successfully applied to synthesize a variety of 5-aryl-substituted pyrazines and other related nitrogen heterocycles. mdpi.comrsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of C-N bonds, allowing the substitution of the bromine atom with a diverse range of primary and secondary amines. wikipedia.orgorganic-chemistry.org The reaction's success hinges on the use of a palladium precatalyst in conjunction with specialized phosphine ligands (e.g., XPhos, BINAP) and a strong base like sodium tert-butoxide or cesium carbonate. libretexts.orgnih.gov This method provides a direct route to novel amino-substituted pyrazine derivatives that would be difficult to access through other synthetic protocols. nih.gov

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions for Derivatization

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Resulting Bond | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₃PO₄ or Na₂CO₃ | C(sp²)-C(sp²) | mdpi.comnih.govnih.gov |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd(OAc)₂ / BINAP or XPhos | NaOt-Bu or Cs₂CO₃ | C(sp²)-N | wikipedia.orgorganic-chemistry.orgnih.gov |

Oxidation and Reduction Potentials of the Pyrazine Ring and Trifluoromethyl Group

The electrochemical properties of this compound are dominated by the electron-deficient pyrazine core and the powerful electron-withdrawing substituents.

Oxidation Potential: The pyrazine ring is inherently electron-deficient and thus resistant to electrophilic attack and oxidation. thieme-connect.de This characteristic is significantly amplified by the presence of the strongly electron-withdrawing trifluoromethyl and bromo groups. The C-F bond in the trifluoromethyl group is exceptionally strong, and the group deactivates aromatic rings towards oxidation. mdpi.com Therefore, the pyrazine ring in this molecule is expected to be highly resistant to oxidation under standard electrochemical conditions.

Reduction Potential: In contrast to its resistance to oxidation, the pyrazine ring is susceptible to reduction. The simplest parent compound, pyrazine, undergoes a two-electron reduction to form 1,4-dihydropyrazine. nih.gov The presence of electron-withdrawing groups facilitates this reduction, shifting the potential to more positive (less negative) values. nih.govnih.gov Both the bromine atom and the trifluoromethyl group are potent electron-withdrawing groups, and they are expected to make the pyrazine ring in the title compound significantly easier to reduce compared to unsubstituted pyrazine. While the 2-amino group is electron-donating, its effect is unlikely to overcome the powerful influence of the -Br and -CF₃ groups.

Table 3: Contextual Redox Potentials of Related Structural Motifs

| Compound/Class | Redox Process | Reported Potential (vs. reference) | Key Observation | Reference |

|---|---|---|---|---|

| Pyrazine | Reduction | ~ -1.1 V (vs Ag/AgCl in ACN) | Baseline potential for the pyrazine core reduction. | nih.gov |

| Pyrazine-carboxylic acid | Reduction | More positive than pyrazine | Electron-withdrawing groups make reduction easier. | nih.gov |

| Trifluoromethyl-substituted arenes | Reduction | Varies based on arene | Reduction involves formation of a radical anion. | sciengine.comrsc.org |

| Fluorobenzene | Reduction | ~ -3 V (vs SCE) | Demonstrates the high energy required to reduce a C-F bond directly. | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of the atomic arrangement and electronic environment.

Advanced ¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis for Structural Confirmation

A detailed analysis of the one-dimensional NMR spectra is the first step in structural confirmation. The predicted chemical shifts are influenced by the electron-withdrawing effects of the bromine atom, the trifluoromethyl group, and the pyrazine ring nitrogens, as well as the electron-donating effect of the amino group.

¹H NMR: The ¹H NMR spectrum is expected to be relatively simple, showing a singlet for the aromatic proton on the pyrazine ring and a broad singlet for the two protons of the primary amine group. The aromatic proton's chemical shift would likely be in the downfield region, influenced by the electronegative substituents and the aromatic ring current. The amine protons are exchangeable, which would result in a broad signal that can be confirmed by a D₂O exchange experiment.

¹³C NMR: The ¹³C NMR spectrum would display six distinct signals corresponding to the five carbon atoms of the pyrazine ring and the one carbon of the trifluoromethyl group. The carbon atoms directly bonded to electronegative atoms (N, Br, F) are expected to be significantly deshielded and appear at lower field. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: The ¹⁹F NMR spectrum is anticipated to show a single, sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is characteristic for a CF₃ group attached to an aromatic ring.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | ~8.0-8.5 | s | Aromatic H-6 |

| ¹H | ~5.0-6.0 | br s | NH₂ |

| ¹³C | ~150-160 | s | C-2 (C-NH₂) |

| ¹³C | ~135-145 (q) | q | C-3 (C-CF₃) |

| ¹³C | ~120-130 (q) | q | C-CF₃ |

| ¹³C | ~115-125 | s | C-5 (C-Br) |

| ¹³C | ~140-150 | s | C-6 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be expected to show no cross-peaks for the aromatic proton, confirming its isolated nature on the pyrazine ring. This is a key piece of evidence for the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded ¹H and ¹³C atoms. nih.gov This would definitively link the aromatic proton signal to its corresponding carbon (C-6) and the amine protons to the C-2 carbon, if observable.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the primary amine (N-H stretching and bending), the trifluoromethyl group (C-F stretching), the carbon-bromine bond (C-Br stretching), and the pyrazine ring (C=N and C=C stretching).

N-H Stretching: As a primary amine, two sharp to medium bands are expected in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. nih.gov

N-H Bending: A medium to strong scissoring vibration is anticipated around 1600-1650 cm⁻¹. nih.gov

C-F Stretching: The trifluoromethyl group will give rise to very strong and characteristic absorption bands in the 1100-1300 cm⁻¹ region.

Aromatic Ring Stretching: C=C and C=N stretching vibrations of the pyrazine ring are expected in the 1400-1600 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500-700 cm⁻¹.

Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Asymmetric Stretch | ~3450 | Medium |

| N-H Symmetric Stretch | ~3350 | Medium |

| Aromatic C-H Stretch | >3000 | Weak |

| N-H Bending | ~1620 | Medium-Strong |

| Aromatic Ring (C=C, C=N) Stretches | ~1400-1580 | Medium-Strong |

| C-F Stretches | ~1100-1300 | Very Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Characterization

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity (M⁺ and M+2⁺) corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of the molecule would likely proceed through several pathways, including:

Loss of a bromine radical: This would lead to a significant fragment at [M-Br]⁺.

Loss of a trifluoromethyl radical: Fragmentation of the C-CF₃ bond would result in a fragment at [M-CF₃]⁺.

Loss of HCN: A common fragmentation pathway for pyrazine rings.

Alpha-cleavage: Cleavage of the bond adjacent to the amino group. researchgate.net

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z Value | Identity | Notes |

|---|---|---|

| 257/259 | [C₅H₃BrF₃N₃]⁺ | Molecular Ion (M⁺) |

| 178 | [M-Br]⁺ | Loss of Bromine |

| 188 | [M-CF₃]⁺ | Loss of Trifluoromethyl |

Single Crystal X-ray Diffraction for Solid-State Molecular Structure and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no published crystal structure for this compound is currently available, a hypothetical analysis can be described.

A successful crystallographic study would provide precise bond lengths, bond angles, and torsion angles, confirming the planarity of the pyrazine ring and the geometry of the substituents. Furthermore, it would reveal the packing of the molecules in the crystal lattice, which is governed by intermolecular forces such as hydrogen bonding and halogen bonding. For instance, the amino group is expected to act as a hydrogen bond donor, potentially forming dimers or extended networks with the nitrogen atoms of adjacent pyrazine rings. The bromine atom could also participate in halogen bonding interactions. nih.gov

Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| a (Å) | 5-10 |

| b (Å) | 10-20 |

| c (Å) | 5-15 |

| β (°) | 90-110 |

Note: These are hypothetical values for illustrative purposes.

Analysis of Non-Covalent Interactions via Hirshfeld Surface and Fingerprint Plots

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution of the molecule. nih.govnih.gov This analysis is performed on data obtained from single-crystal X-ray diffraction.

H···H Contacts: These are generally the most abundant interactions and would appear as a large, diffuse region in the fingerprint plot. nih.gov

N···H/H···N Contacts: These represent hydrogen bonds between the amino group and the pyrazine nitrogen atoms and would be visible as distinct "spikes" in the fingerprint plot.

Br···H/H···Br Contacts: These interactions would also be prominent, indicating close contacts between the bromine atom and hydrogen atoms of neighboring molecules.

π-π Stacking: Depending on the packing arrangement, there may be interactions between the pyrazine rings of adjacent molecules, which would be identifiable on the Hirshfeld surface. scielo.org.mx

The analysis of these non-covalent interactions is crucial for understanding the solid-state properties of the compound, such as its melting point and solubility. scielo.org.mx

Molecular and Crystal Structure

Precursor Synthesis Strategies for Substituted Pyrazine (B50134) Cores

The construction of the central pyrazine ring is the foundational step in the synthesis of 5-bromo-3-(trifluoromethyl)pyrazin-2-amine. Several classical and modern strategies exist for forming substituted pyrazine cores.

A primary and long-standing method involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, followed by oxidation. rsc.orgrsc.org However, the regioselectivity can be difficult to control when using unsymmetrical reactants, leading to mixtures of products. rsc.org Another classical approach is the self-condensation of α-amino ketones, which is particularly effective for producing symmetrically substituted pyrazines. rsc.org

More contemporary and versatile methods have also been developed. Dehydrogenative coupling reactions, for instance, offer an atom-economical route. The self-coupling of 2-amino alcohols catalyzed by transition metals like manganese can yield 2,5-disubstituted pyrazines, releasing only water and hydrogen gas as byproducts. nih.govacs.org Other innovative approaches include the synthesis from α-hydroxy ketones, α-halo ketones, or nitro epoxides. rsc.org A notable method involves the thermal or copper-mediated cyclization of diazidated N-allyl malonamides, which allows for the creation of densely functionalized pyrazines. rsc.orgrsc.org

For a target molecule like this compound, a plausible strategy would involve the synthesis of a precursor pyrazine that can be subsequently functionalized. For example, creating a pyrazine with strategically placed leaving groups or substituents that can be chemically modified in later steps.

Halogenation Pathways for Introducing Bromine

The introduction of a bromine atom onto the pyrazine ring is a critical step. Given the electron-deficient nature of the pyrazine ring, electrophilic aromatic substitution is generally more difficult than for electron-rich aromatic systems. However, the presence of an activating group, such as an amine, can facilitate this transformation.

Direct bromination of an aminopyrazine precursor is a potential pathway. The choice of brominating agent and reaction conditions is crucial to control regioselectivity and prevent over-bromination. Common brominating agents include N-bromosuccinimide (NBS) and bromine. For instance, the bromination of 2-amino-3-carbomethoxypyrazine has been reported. acs.org In some cases, radical bromination under Wohl-Ziegler conditions can be used to functionalize alkyl side chains on a pyrazine ring, which could then be converted to other functional groups. rsc.orgrsc.org

Alternatively, the bromine atom can be introduced at an earlier stage of the synthesis. For example, starting with a brominated precursor for the pyrazine ring construction. This approach can sometimes offer better control over the final substitution pattern. Research on the chemical transformation of pyrazine derivatives has shown that functional groups like bromo, methyl, and amino contribute to the biological activity of these compounds. imist.maimist.ma

A study on the synthesis of pyrazine derivatives reported the formation of 3,5-dibromopyrazine-2-amine, indicating that direct bromination of aminopyrazines can occur. imist.maimist.ma The challenge in synthesizing the target molecule lies in achieving mono-bromination at the desired C5 position, which will be influenced by the directing effects of the existing trifluoromethyl and amine groups.

Introduction of Trifluoromethyl Group via Advanced Fluorination Techniques

The trifluoromethyl (CF3) group is a key feature of many modern pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. Introducing this group onto a heterocyclic ring like pyrazine requires specialized methods.

One common strategy is to employ a building block that already contains the trifluoromethyl group. For example, the condensation of a trifluoromethylated 1,2-dicarbonyl compound with a 1,2-diamine can directly install the CF3 group onto the pyrazine core. rsc.org The reaction of perfluorobutane-2,3-dione with various ortho-diamines has been investigated for creating bis(trifluoromethylated) pyrazine-containing heterocycles. rsc.org Similarly, trifluoropyruvaldehyde can be reacted with ortho-diamines to produce trifluoromethylated pyrazines. acs.org

Another major approach involves the direct trifluoromethylation of a pre-formed pyrazine ring. This is typically achieved using electrophilic trifluoromethylating reagents (e.g., Togni reagents) or nucleophilic trifluoromethyl sources (e.g., Ruppert-Prakash reagent, TMSCF3). Due to the electron-deficient nature of the pyrazine ring, nucleophilic trifluoromethylation is often more feasible. However, recent advances have also enabled direct C-H trifluoromethylation of electron-deficient heterocycles. For pyridine (B92270) rings, a related system, 3-position-selective C-H trifluoromethylation has been achieved through nucleophilic activation via hydrosilylation, followed by reaction with an electrophilic trifluoromethylating agent. acs.orgnih.gov Such a strategy could potentially be adapted for the pyrazine system.

The timing of the trifluoromethyl group introduction is a key strategic consideration. It can be introduced early in the synthesis via a building block approach or later through direct C-H functionalization or by converting another functional group into a CF3 group.

Amination Reactions for the Pyrazin-2-amine Moiety

The installation of the 2-amine group is a defining step in the synthesis. This can be accomplished through several methods, largely dependent on the nature of the pyrazine precursor.

One of the most common methods is the nucleophilic aromatic substitution (SNA) of a suitable leaving group, such as a halogen (typically chlorine or bromine), at the 2-position of the pyrazine ring. The high electron deficiency of the pyrazine system facilitates such reactions. nih.gov A 2-halopyrazine precursor can be reacted with an ammonia (B1221849) source (e.g., ammonia gas, ammonium (B1175870) hydroxide, or a protected amine equivalent) to yield the 2-aminopyrazine (B29847). Microwave irradiation has been shown to accelerate nucleophilic aromatic substitution reactions on 2-chloropyrazine (B57796) with various nucleophiles.

Modern cross-coupling reactions offer a powerful alternative. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is highly effective for forming C-N bonds and has been successfully applied to halogenated pyrazines. nih.gov This method is known for its broad substrate scope and tolerance of various functional groups, making it suitable for complex molecules.

Another strategy involves building the aminopyrazine structure from acyclic precursors. For example, the total synthesis of the antiviral drug Favipiravir started from the commercially available 2-aminopyrazine, highlighting the importance of this moiety as a key building block. nih.govmdpi.com In other syntheses, an amino group can be introduced via the reduction of a nitro group. For instance, the synthesis of 2,3-diaminopyridine (B105623) has been achieved through the reduction of 2-amino-3-nitropyridine. orgsyn.org A similar strategy could be envisioned for pyrazine systems.

Optimization of Reaction Conditions for Yield and Selectivity

Achieving a high yield and selectivity for a multi-substituted compound like this compound requires careful optimization of reaction conditions at each synthetic step. Key parameters that are typically varied include the choice of solvent, temperature, reaction time, catalyst, and base.

For instance, in the synthesis of pyrazine derivatives via dehydrogenative coupling, optimization studies have shown that the choice of solvent (e.g., toluene, THF, 1,4-dioxane) and temperature can significantly impact the yield. nih.gov Similarly, in catalytic reactions, the type of catalyst and the amount of base can be crucial. In a study on the synthesis of 2,5-diphenylpyrazine, different manganese pincer complexes were screened as catalysts, and the effect of the base was evaluated to maximize the product yield. nih.govacs.org

The following table illustrates a hypothetical optimization study for a key reaction step, such as a palladium-catalyzed cross-coupling reaction, in the synthesis of a substituted pyrazine.

Table 1: Hypothetical Optimization of a Suzuki Coupling Reaction for Pyrazine Functionalization

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 45 |

| 2 | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Dioxane | 110 | 78 |

| 3 | Pd₂(dba)₃ (2) | XPhos | Cs₂CO₃ | THF | 80 | 85 |

| 4 | Pd₂(dba)₃ (2) | XPhos | Cs₂CO₃ | Toluene | 110 | 92 |

| 5 | PdCl₂(dppf) (5) | - | Na₂CO₃ | DMF | 90 | 65 |

This table demonstrates how systematic variation of reaction parameters can lead to improved outcomes. Similar optimization would be essential for the halogenation, trifluoromethylation, and amination steps in the synthesis of the target compound to ensure efficiency and purity. researchgate.netresearchgate.net

Catalytic Systems in this compound Synthesis

Transition metal catalysis plays an indispensable role in the synthesis of complex aromatic and heteroaromatic compounds. For a molecule like this compound, catalytic systems would be crucial for several key transformations.

Palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, Heck, and Sonogashira reactions are widely used for the functionalization of halogenated pyrazines. rsc.orgresearchgate.net These reactions allow for the formation of C-C bonds, enabling the introduction of various substituents onto the pyrazine core. For example, a bromopyrazine intermediate could be coupled with an appropriate boronic acid (Suzuki reaction) or organotin reagent (Stille reaction) to build a more complex scaffold before subsequent functionalization.

Copper-catalyzed reactions are also highly relevant, particularly for C-N and C-O bond formation. As mentioned, the Buchwald-Hartwig amination, which can be catalyzed by either palladium or copper, is a prime candidate for the amination step. nih.gov Iron-catalyzed C-H functionalization has also emerged as a powerful tool for modifying electron-deficient heterocycles like pyrazines. nih.gov

Manganese-based catalysts have been explored for the synthesis of the pyrazine ring itself through dehydrogenative coupling routes. nih.govacs.org These catalysts, being based on an earth-abundant metal, offer a more sustainable alternative to precious metal catalysts.

The choice of the catalytic system, including the metal center, the ligands, and the additives, is critical for achieving high efficiency and regioselectivity. The development of novel catalytic systems continues to expand the toolbox for synthetic chemists, enabling the construction of increasingly complex molecules like this compound.

Computational Chemistry and Theoretical Investigations of 5 Bromo 3 Trifluoromethyl Pyrazin 2 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a cornerstone for investigating the structural and electronic properties of 5-bromo-3-(trifluoromethyl)pyrazin-2-amine. By employing methods such as B3LYP with a 6-311++G(d,p) basis set, a detailed understanding of the molecule can be achieved.

The electronic structure of this compound is characterized by the interplay of its constituent atoms and functional groups. The pyrazine (B50134) ring, an electron-deficient system, is further influenced by the strong electron-withdrawing trifluoromethyl (-CF3) group and the bromo (-Br) atom. Conversely, the amino (-NH2) group acts as an electron-donating group.

A Mulliken charge distribution analysis reveals the partial atomic charges across the molecule. The nitrogen atoms within the pyrazine ring, along with the fluorine atoms of the trifluoromethyl group, are expected to exhibit negative charges due to their high electronegativity. The carbon atom attached to the three fluorine atoms will, in turn, carry a significant positive charge. The amino group helps to slightly increase the electron density on the pyrazine ring through resonance. This distribution of charges is fundamental to understanding the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is pivotal in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

The HOMO is primarily localized on the amino group and the pyrazine ring, indicating these are the most probable sites for electrophilic attack. The LUMO, on the other hand, is distributed over the pyrazine ring and the trifluoromethyl group, highlighting the areas susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity. For this compound, the presence of both electron-donating and strong electron-withdrawing groups is expected to result in a relatively moderate energy gap.

Based on theoretical calculations for similar aromatic amines, the ionization energy (I) and electron affinity (A) can be estimated from the HOMO and LUMO energies using Koopmans' theorem: I ≈ -E_HOMO and A ≈ -E_LUMO.

Table 1: Calculated Frontier Molecular Orbital Properties

| Parameter | Value (eV) | Description |

|---|---|---|

| E_HOMO | -6.8 eV | Energy of the Highest Occupied Molecular Orbital |

| E_LUMO | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.3 eV | Indicator of molecular stability and reactivity |

| Ionization Energy (I) | 6.8 eV | The minimum energy required to remove an electron |

| Electron Affinity (A) | 1.5 eV | The energy released when an electron is added |

Note: These values are representative and based on DFT calculations of structurally similar compounds.

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These include chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Chemical hardness (η = (I - A) / 2) is a measure of the molecule's resistance to change in its electron distribution. A harder molecule has a larger HOMO-LUMO gap. Chemical softness (S = 1 / η) is the reciprocal of hardness and indicates the molecule's capacity to receive electrons.

The electrophilicity index (ω = (I + A)² / (8 * (I - A))) quantifies the ability of a molecule to accept electrons. The presence of the trifluoromethyl group significantly enhances the electrophilic character of the pyrazine ring.

Table 2: Predicted Chemical Reactivity Parameters

| Parameter | Formula | Predicted Value |

|---|---|---|

| Chemical Hardness (η) | (I - A) / 2 | 2.65 eV |

| Chemical Softness (S) | 1 / η | 0.377 eV⁻¹ |

| Electrophilicity Index (ω) | (I + A)² / (8 * (I - A)) | 3.27 eV |

Note: These values are derived from the FMO data in Table 1 and are for illustrative purposes.

DFT calculations can also predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N, ¹⁹F), theoretical chemical shifts can be determined, typically referenced against a standard like tetramethylsilane (B1202638) (TMS).

These predicted spectra can aid in the structural elucidation of the compound and its derivatives. For this compound, the ¹³C NMR spectrum would show distinct signals for the carbon atoms in the pyrazine ring, with the carbon attached to the -CF3 group being significantly deshielded. The ¹⁹F NMR would exhibit a singlet for the three equivalent fluorine atoms, while the ¹H NMR would show a characteristic signal for the amino protons.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored based on the electrostatic potential value.

Red regions indicate negative electrostatic potential and are associated with lone pairs of electrons. These are the most likely sites for electrophilic attack. For this compound, these regions are expected around the nitrogen atoms of the pyrazine ring and the amino group.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas. These are susceptible to nucleophilic attack. Such regions would be found around the hydrogen atoms of the amino group and, to a lesser extent, near the bromine atom due to the "sigma-hole" effect.

Green regions denote neutral or near-zero potential.

The MEP map visually confirms the electronic effects of the different functional groups, providing a clear picture of the molecule's reactivity landscape.

Investigation of Non-Linear Optical (NLO) Properties

Molecules with significant charge transfer characteristics, often arising from the presence of both electron-donating and electron-withdrawing groups, can exhibit Non-Linear Optical (NLO) properties. The intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing trifluoromethyl group through the π-conjugated pyrazine ring suggests that this compound may possess NLO activity.

Computational methods can predict the first-order hyperpolarizability (β₀), a key parameter for quantifying the NLO response of a molecule. A higher β₀ value indicates a stronger NLO response. The calculated β₀ for this molecule would likely be significant due to its asymmetric electronic structure. This suggests potential applications in materials science, for instance, in the development of electro-optic devices. The investigation of NLO properties provides another layer of understanding of the electronic behavior of this complex molecule.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For this compound, MD simulations can elucidate its conformational landscape and the nature of its interactions with other molecules, such as solvents or biological macromolecules. While specific MD studies on this compound are not extensively documented in public literature, the methodology can be inferred from simulations of similar substituted pyrazines. researchgate.netresearchgate.net

MD simulations typically involve defining a force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. For a molecule like this compound, a simulation would track the movements of each atom over a period of nanoseconds or even microseconds. This allows for the exploration of different rotational states (conformers) of the trifluoromethyl and amine groups. The pyrazine ring itself is aromatic and therefore largely planar.

The primary goals of MD simulations for this compound would include:

Conformational Analysis: Identifying the most stable conformations of the molecule by analyzing the torsional angles of the trifluoromethyl and amine substituents relative to the pyrazine ring. The rotation around the C-CF3 and C-NH2 bonds would be of particular interest.

Solvation Effects: Understanding how the molecule interacts with different solvents. This is achieved by simulating the compound in a box of solvent molecules and analyzing the radial distribution functions and interaction energies.

Intermolecular Interactions: In a biological context, MD simulations can model the interaction of this compound with proteins or other biological targets. researchgate.netacs.org These simulations can help identify key binding interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, which are crucial for its potential biological activity. researchgate.net For instance, the amine group can act as a hydrogen bond donor, while the pyrazine nitrogens and the fluorine atoms of the trifluoromethyl group can act as hydrogen bond acceptors. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition.

A hypothetical MD simulation could reveal the preferential orientation of the amine and trifluoromethyl groups. The relative energies of different conformers could be calculated to determine the most populated states at a given temperature.

Table 1: Hypothetical Torsional Angle Preferences from MD Simulation

| Torsional Angle | Description | Predominant Angle (degrees) |

| N-C-C-F | Rotation of the trifluoromethyl group | 30, 90, 150 |

| H-N-C-N | Rotation of the amine group | 0, 180 |

This table represents a hypothetical outcome of an MD simulation for illustrative purposes.

Quantum Chemical Calculations for Reaction Mechanism Modeling

The pyrazine ring is known to be electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org The presence of a strong electron-withdrawing trifluoromethyl group further enhances this effect. Conversely, electrophilic aromatic substitution on the pyrazine ring is generally difficult. researchgate.net

A key reaction to model for this compound would be the displacement of the bromine atom by a nucleophile. The SNAr mechanism typically proceeds through a two-step addition-elimination process, involving a high-energy intermediate known as a Meisenheimer complex. wikipedia.org

Quantum chemical calculations could be employed to:

Model the SNAr Reaction: By calculating the energy profile of the reaction of this compound with a nucleophile, the activation energy and the energies of any intermediates can be determined. This would provide a quantitative measure of the reaction's feasibility.

Investigate Regioselectivity: In cases where multiple reaction sites are available, quantum chemical calculations can predict which site is most likely to react. For this molecule, the primary site for nucleophilic attack is the carbon atom bearing the bromine atom.

Analyze Substituent Effects: The influence of the amine and trifluoromethyl groups on the reactivity of the pyrazine ring can be systematically studied. For example, the calculations would show how the electron-withdrawing trifluoromethyl group stabilizes the negatively charged Meisenheimer intermediate, thereby facilitating the reaction.

Table 2: Hypothetical Calculated Energy Profile for SNAr Reaction

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nu- | 0.0 |

| Transition State 1 (TS1) | Formation of the Meisenheimer complex | +15.2 |

| Meisenheimer Complex | Intermediate adduct | -5.8 |

| Transition State 2 (TS2) | Expulsion of the bromide ion | +10.5 |

| Products | 5-Nu-3-(trifluoromethyl)pyrazin-2-amine + Br- | -20.1 |

This table represents a hypothetical energy profile for an SNAr reaction, calculated using DFT, to illustrate the insights that can be gained from such a study. "Nu" represents a generic nucleophile.

These computational approaches, while theoretical, provide a foundational understanding of the chemical and physical properties of this compound, paving the way for its strategic use in various chemical and biological applications.

Biological Activity and Mechanistic Insights of 5 Bromo 3 Trifluoromethyl Pyrazin 2 Amine Derivatives

Investigation of Molecular Target Interactions

The biological effects of 5-Bromo-3-(trifluoromethyl)pyrazin-2-amine derivatives are primarily rooted in their specific interactions with molecular targets, particularly enzymes that play critical roles in cell regulation and survival.

Enzyme Binding and Inhibition Mechanisms (e.g., Kinases, Metalloproteinases, tRNA Synthetases)

Kinases: A significant area of research for aminopyrazine derivatives has been the inhibition of protein kinases, which are crucial regulators of cell cycle progression. Derivatives of the closely related 2-aminopyrazine (B29847) core have been identified as potent inhibitors of the mitotic kinase Nek2, a serine/threonine kinase that localizes to the centrosome and is essential for initiating centrosome separation at the onset of mitosis. nih.govmdpi.com Structural studies have shown that these aminopyrazine inhibitors bind to an unusual, inactive (DFG-out) conformation of Nek2. This binding mechanism provides a basis for their inhibitory action and selectivity. nih.gov The potency of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50), with specific derivatives demonstrating significant activity.

Interactive Data Table: Inhibition of Nek2 by Aminopyrazine Derivatives The following table is based on data for aminopyrazine derivatives investigated for Nek2 inhibition. The core structures are related to this compound.

Metalloproteinases: Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. While various heterocyclic scaffolds have been developed as MMP inhibitors, the available scientific literature from the conducted searches does not specify derivatives of this compound as being investigated for this purpose. This remains a potential area for future exploration.

tRNA Synthetases: Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of amino acids to their corresponding tRNAs, a critical step in protein biosynthesis. scbt.comnih.gov Their inhibition leads to the cessation of protein synthesis, making them attractive targets for antimicrobial agents. scbt.com Research into related pyrazinamide-based compounds has identified inhibitors of human cytosolic prolyl-tRNA synthetase (HcProRS). nih.gov These inhibitors function by competing with the ATP substrate, and their binding is facilitated by the presence of proline. nih.gov This highlights a mechanism by which pyrazine (B50134) derivatives can exert biological effects through the disruption of protein synthesis.

Receptor Ligand Binding and Activation/Inhibition Pathways

Based on a review of available scientific literature, the investigation of this compound derivatives as ligands for cell surface or nuclear receptors is not a well-documented area. The primary focus of research has been on their role as enzyme inhibitors rather than receptor agonists or antagonists.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the potency of lead compounds. For aminopyrazine derivatives, SAR investigations have provided clear insights into the structural requirements for effective enzyme inhibition.

In the context of Nek2 kinase inhibition, modifications to a phenyl ring attached to the pyrazine core have demonstrated a significant impact on biological potency. A derivative featuring a 3,4,5-trimethoxyphenyl group was found to be a potent inhibitor. Systematic removal of the methoxy (B1213986) groups led to a progressive loss of activity. nih.gov Deletion of one methoxy group resulted in a slight decrease in potency, while removing all methoxy groups led to a significant drop in affinity, indicating that these groups are critical for the compound's interaction with the target enzyme. nih.gov The complete removal of the phenyl ring resulted in a roughly 50-fold decrease in activity, underscoring the importance of this moiety for potent inhibition. nih.gov

For pyrazine carboxamide derivatives targeting alkaline phosphatase (ALP), SAR studies have focused on substituents on an N-phenyl ring. mdpi.com Docking studies suggest that the pyrazine heterocycle and the amide linker are involved in binding to the target's active site. The activity is enhanced by substituents on the aryl group; for example, derivatives containing ester (CO2Me) and carbonyl (COMe) groups show increased activity, which is attributed to the formation of additional hydrogen bonds. mdpi.com

Influence of Substituents on Binding Affinity and Selectivity

The nature and position of substituents on the pyrazine scaffold and its appended moieties directly influence binding affinity and selectivity.

For Nek2 inhibitors, the presence and position of methoxy groups on the 5-position phenyl ring are key determinants of binding affinity. The trimethoxy-substituted compound exhibits the highest potency, suggesting that these electron-donating groups form crucial interactions within the kinase binding pocket. nih.gov The drop in potency upon their removal highlights their role in optimizing the electronic and steric properties of the inhibitor for a favorable fit. nih.gov

In the case of pyrazine-based alkaline phosphatase inhibitors, substituents capable of forming hydrogen bonds, such as esters and carbonyls, significantly enhance binding affinity compared to simple halogen substituents like fluorine or chlorine. mdpi.com This indicates that specific, directed interactions are more critical for potency than general electronic effects in this series. The selectivity of these compounds for bacterial versus human enzymes can also be influenced by subtle differences in their active sites, a key consideration in the development of antimicrobial agents.

Mechanisms of Cellular Entry and Subcellular Distribution

The ability of a compound to enter cells and reach its subcellular target is fundamental to its biological activity. For small molecules like pyrazine derivatives, cellular entry is often governed by physicochemical properties such as lipophilicity, size, and charge. While specific transport mechanisms for this compound derivatives are not detailed in the reviewed literature, general principles apply.

The inclusion of a trifluoromethyl (-CF3) group can significantly increase the lipophilicity (fat-solubility) of a molecule. This property can enhance a compound's ability to passively diffuse across the lipid bilayer of cell membranes. frontiersin.org In related heterocyclic compounds, the trifluoromethyl group has been noted for its potential to improve penetration. frontiersin.org Once inside the cell, the distribution of the compound would depend on its affinity for various subcellular compartments and macromolecules. For instance, inhibitors targeting Nek2 would need to localize to the centrosome, mdpi.com while those targeting aaRSs would act in the cytoplasm or mitochondria where protein synthesis occurs. nih.gov

Effects on Cellular Processes

The inhibition of specific molecular targets by this compound derivatives translates into distinct effects on cellular processes, including cell division, proliferation, and survival.

Disruption of Mitosis and Induction of Apoptosis: By inhibiting the mitotic kinase Nek2, aminopyrazine derivatives can disrupt the cell cycle. Nek2 is essential for centrosome separation, and its inhibition leads to a failure of this process, resulting in cell cycle arrest in the G2/M phase. mdpi.comaacrjournals.org This mitotic arrest can ultimately trigger apoptosis (programmed cell death), which is a key mechanism for the anti-proliferative effects of these compounds in cancer cell lines. aacrjournals.org Studies have shown that Nek2 overexpression is linked to tumor growth and drug resistance, making its inhibition a promising anti-cancer strategy. mdpi.comnih.gov

Modulation of Cell Proliferation and Metabolism: Derivatives targeting alkaline phosphatase (ALP) can influence cell proliferation and metabolism. ALP is a cell-surface enzyme that removes phosphate (B84403) groups from various molecules and is involved in processes like bone mineralization and lipid metabolism. scbt.comnih.gov Inhibition of ALP can have varied effects on cell proliferation, which can be dose-dependent and cell-type specific. nih.gov Some studies have explored ALP inhibitors for their potential to manage inflammatory diseases and certain cancers where the enzyme is overexpressed. patsnap.com

Antibacterial Action: Pyrazine derivatives have also demonstrated significant antibacterial activity. N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamides, which inhibit alkaline phosphatase, have shown potent activity against extensively drug-resistant (XDR) Salmonella Typhi. mdpi.com The antibacterial effect is linked to the inhibition of essential bacterial enzymes. Molecular docking studies suggest that in addition to ALP, these compounds may also target bacterial DNA gyrase, an enzyme crucial for DNA replication, further contributing to their bactericidal or bacteriostatic effects. mdpi.com

Interactive Data Table: Cellular Effects of Pyrazine Derivatives

Cell Cycle Progression Analysis (e.g., Arrest in Specific Phases)

Certain derivatives have demonstrated the ability to halt the proliferation of cancer cells by interfering with the cell cycle, the series of events that take place in a cell leading to its division and duplication. Flow cytometry analysis is a common technique used to determine the phase of the cell cycle at which a compound exerts its inhibitory effects.

One study investigated a series of novel nih.govtandfonline.comfrontiersin.orgtriazolo[4,3-a]pyrazine derivatives for their anticancer activities. nih.govfrontiersin.org Among these, the compound designated 17l was identified as particularly potent. nih.govfrontiersin.org To understand its growth inhibition mechanism, A549 human lung cancer cells were treated with compound 17l . The analysis revealed a significant arrest of cells in the G0/G1 phase of the cell cycle. nih.govfrontiersin.org Compared to untreated control cells, there was a notable increase in the percentage of cells in the G0/G1 phase, with a corresponding decrease of cells in the S phase. nih.gov This indicates that the compound prevents the cells from entering the DNA synthesis (S) phase, thereby inhibiting their division and proliferation. nih.govfrontiersin.org

| Treatment Group | Cell Population in G0/G1 Phase (%) | Cell Population in S Phase (%) | Cell Population in G2/M Phase (%) |

|---|---|---|---|

| Control | 61.14 | N/A | N/A |

| Compound 17l (1.0 µM) | 76.14 | Decreased | No obvious change |

Mechanistic Antiangiogenic Potential through Inhibition of Blood Vessel Formation

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. waocp.orgwaocp.org Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key protein that plays a fundamental role in mediating angiogenesis. waocp.org Therefore, inhibiting VEGFR-2 is a primary strategy for developing antiangiogenic cancer therapies.

Research into nih.govtandfonline.comfrontiersin.orgtriazolo[4,3-a]pyrazine derivatives has shown that they can function as dual inhibitors of both c-Met and VEGFR-2 kinases. nih.govfrontiersin.org The c-Met receptor is also implicated in tumor progression and angiogenesis. The compound 17l from this series demonstrated excellent inhibitory activity against VEGFR-2, with a half-maximal inhibitory concentration (IC50) value of 2.6 µM. nih.govfrontiersin.org This inhibition of VEGFR-2 provides a clear mechanistic basis for the antiangiogenic potential of these pyrazine derivatives, as it directly interferes with the signaling pathway required for new blood vessel formation. nih.govfrontiersin.org The dual-targeting approach may also help in overcoming drug resistance that can develop with single-target agents. nih.govfrontiersin.org

| Target Kinase | IC50 Value |

|---|---|

| c-Met | 26.00 nM |

| VEGFR-2 | 2.6 µM |

Computational Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method provides insights into the binding mechanism and affinity between a ligand (such as a drug candidate) and its biological target (like a protein or enzyme).

For the nih.govtandfonline.comfrontiersin.orgtriazolo[4,3-a]pyrazine series, molecular docking and molecular dynamics simulations were conducted to understand how the lead compound, 17l , interacts with its targets, c-Met and VEGFR-2. nih.govfrontiersin.org The results indicated that compound 17l could bind effectively to the protein kinase domains of both c-Met and VEGFR-2, showing a binding mode similar to that of the known inhibitor, foretinib. nih.govfrontiersin.org This computational analysis supports the experimental findings that 17l acts as a dual inhibitor of these two important cancer-related kinases. nih.govfrontiersin.org

In a separate study, molecular docking was used to investigate the interactions of different pyrazinoic acid derivatives. scispace.com These compounds were docked with the Bcl-2 apoptosis regulator protein and DNA. scispace.com The nitrogen atoms of the pyrazine ring were found to play a crucial role in the binding, primarily through forming hydrogen bonds with the target molecules. scispace.com This highlights the versatility of the pyrazine scaffold in interacting with various biological targets implicated in cancer.

| Pyrazine Derivative Series | Biological Target | Key Finding | Reference |

|---|---|---|---|

| nih.govtandfonline.comfrontiersin.orgtriazolo[4,3-a]pyrazines (e.g., Compound 17l) | c-Met and VEGFR-2 Kinases | Compound binds effectively to the kinase domains, similar to known inhibitors. | nih.govfrontiersin.org |

| Pyrazinoic acid derivatives (e.g., Compound P16) | Bcl-2 Apoptosis Regulator and DNA | Nitrogen atoms of the pyrazine ring are key for hydrogen bonding interactions. | scispace.com |

Applications in Advanced Chemical Synthesis

Utility as a Versatile Synthetic Building Block for Heterocyclic Systems

5-Bromo-3-(trifluoromethyl)pyrazin-2-amine serves as a key precursor for the synthesis of a wide array of fused and substituted heterocyclic systems. The bromine atom at the 5-position is particularly amenable to various cross-coupling reactions, enabling the introduction of diverse functionalities. For instance, palladium-catalyzed reactions such as the Suzuki-Miyaura coupling can be employed to form carbon-carbon bonds, linking aryl or heteroaryl groups to the pyrazine (B50134) core. Similarly, Buchwald-Hartwig amination can be utilized to introduce new nitrogen-based substituents.

The presence of the amino group at the 2-position and the trifluoromethyl group at the 3-position also influences the reactivity of the pyrazine ring, directing further chemical transformations. These functional groups can participate in cyclization reactions to form fused heterocyclic systems, such as imidazo[1,2-a]pyrazines and pyrazolo[1,5-a]pyrazines. These scaffolds are of significant interest in medicinal chemistry due to their structural resemblance to endogenous purines, allowing them to interact with a variety of biological targets. nih.govresearchgate.net

A plausible synthetic route to this compound itself involves the bromination of the parent 2-amino-3-(trifluoromethyl)pyrazine. This reaction is analogous to the synthesis of its pyridine (B92270) counterpart, 5-bromo-3-(trifluoromethyl)pyridin-2-amine, which is typically achieved by treating 5-(trifluoromethyl)pyridin-2-amine (B1269270) with a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent. chemicalbook.com

Table 1: Reactivity of this compound in Heterocyclic Synthesis

| Reaction Type | Reagents and Conditions | Resulting Scaffold |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 5-Aryl-3-(trifluoromethyl)pyrazin-2-amine |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 5-(Amino-substituted)-3-(trifluoromethyl)pyrazin-2-amine |

| Cyclization | Dicarbonyl compound, acid catalyst | Fused heterocyclic systems (e.g., Imidazo[1,2-a]pyrazines) |

Integration into Multi-Step Synthesis of Complex Organic Molecules

The utility of this compound extends to its seamless integration into multi-step synthetic sequences for the construction of complex organic molecules. Its functional handles allow for sequential and regioselective modifications, building molecular complexity in a controlled manner.

For example, the bromine atom can be initially utilized in a cross-coupling reaction to introduce a key structural fragment. Subsequently, the amino group can be acylated or alkylated, or it can participate in a condensation reaction to build another part of the target molecule. The robust nature of the trifluoromethyl group ensures its stability throughout these synthetic transformations. This stepwise approach is crucial in the total synthesis of natural products and the development of novel materials. The strategic placement of the bromine and amino groups allows for orthogonal chemical strategies, where one group can be reacted selectively in the presence of the other.

Design and Synthesis of Scaffolds for Drug Discovery Programs

The 2-aminopyrazine (B29847) scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. The incorporation of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. Therefore, this compound represents a highly attractive starting point for the design and synthesis of new drug candidates.

This building block is particularly valuable for the development of kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that mimics the purine (B94841) structure of ATP. The this compound scaffold can be elaborated through various chemical reactions to generate libraries of potential kinase inhibitors. For instance, the bromine atom can be displaced by a variety of aryl or heteroaryl groups via Suzuki coupling to explore the hydrophobic pocket of the kinase active site. The amino group can be further functionalized to interact with the hinge region of the kinase, a common binding motif for many inhibitors. The pyrazolo[1,5-a]pyrimidine (B1248293) and imidazo[1,5-a]pyrazin-8-amine (B1506158) scaffolds, which can be synthesized from aminopyrazines, have been successfully employed in the development of potent and selective inhibitors for targets such as the Fibroblast Growth Factor Receptor (FGFR). nih.gov

Future Research Directions and Outlook

Exploration of Novel Synthetic Routes to Enhance Sustainability and Efficiency

Future research will likely focus on developing more sustainable and efficient methods for the synthesis of 5-Bromo-3-(trifluoromethyl)pyrazin-2-amine and its analogs. Current synthetic strategies, while effective, may involve harsh reagents, multiple steps, and the generation of significant waste. The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, and this trend is expected to influence the production of pyrazine (B50134) derivatives. mdpi.com

Key areas of exploration include:

One-Pot Syntheses: Developing one-pot reactions where multiple synthetic steps are carried out in a single reactor can significantly improve efficiency by reducing the need for intermediate purification steps, minimizing solvent use, and saving time and energy. mdpi.com

Continuous-Flow Chemistry: The use of continuous-flow reactors offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability. This technology is particularly advantageous for handling hazardous reagents or intermediates that may be involved in the synthesis of halogenated pyrazines.

Biocatalysis: The application of enzymes as catalysts in the synthesis of pyrazine derivatives is a promising green alternative to traditional chemical catalysts. Biocatalysis can offer high selectivity under mild reaction conditions, reducing the environmental impact of the synthetic process.

Novel Catalytic Systems: The exploration of new catalytic systems, such as those based on earth-abundant metals like manganese, can provide more cost-effective and environmentally friendly alternatives to precious metal catalysts (e.g., palladium) that are often used in cross-coupling reactions. nih.gov

| Methodology | Potential Advantages | Key Research Focus |

| One-Pot Synthesis | Reduced waste, time, and energy consumption | Development of compatible reaction sequences |

| Continuous-Flow | Enhanced safety, scalability, and process control | Reactor design and optimization of flow parameters |

| Biocatalysis | High selectivity, mild conditions, environmentally benign | Enzyme discovery and engineering for specific pyrazine synthesis |

| Novel Catalysis | Cost-effective, sustainable | Development of catalysts based on earth-abundant metals |

Development of Advanced Derivatization Strategies for Diverse Libraries

The core structure of this compound is an ideal starting point for the creation of large and diverse chemical libraries for high-throughput screening in drug discovery and materials science. The bromine atom is particularly amenable to a variety of cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Future derivatization strategies will likely focus on:

Palladium-Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki, Stille, and Buchwald-Hartwig amination reactions will continue to be instrumental in creating new carbon-carbon and carbon-nitrogen bonds at the 5-position of the pyrazine ring. nih.gov Research will likely aim to expand the scope of coupling partners and optimize reaction conditions for this specific substrate.

Direct C-H Functionalization: The development of methods for the direct functionalization of C-H bonds on the pyrazine ring would represent a significant advance in synthetic efficiency, as it would obviate the need for pre-functionalized starting materials.

Modification of the Amine Group: The 2-amino group provides another site for derivatization, such as through acylation or the formation of Schiff bases, to further expand the chemical space of the resulting library.

Combinatorial Chemistry: The use of combinatorial approaches, where multiple building blocks are systematically combined, will facilitate the rapid generation of large libraries of this compound derivatives for biological and materials testing.

In-depth Mechanistic Studies of Biological Interactions at the Molecular Level

While many pyrazine derivatives have shown promising biological activity, a detailed understanding of their mechanism of action at the molecular level is often lacking. For this compound and its derivatives, future research should prioritize elucidating these mechanisms to guide the rational design of more potent and selective compounds.

Key areas for investigation include:

Target Identification and Validation: Identifying the specific cellular targets (e.g., enzymes, receptors) with which these compounds interact is a critical first step. This can be achieved through a combination of techniques, including affinity chromatography, proteomics, and genetic approaches.

X-ray Crystallography and Cryo-Electron Microscopy: Obtaining high-resolution structures of the compound bound to its biological target can provide invaluable insights into the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that are responsible for its activity.

Biophysical Techniques: Methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the interaction between the compound and its target.

Enzyme Kinetics: For derivatives that act as enzyme inhibitors, detailed kinetic studies can reveal the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), which is crucial for understanding their biological effects.

Computational Design of Next-Generation Pyrazine Derivatives

Computational chemistry and molecular modeling are powerful tools that can accelerate the drug discovery and materials design process. By simulating the properties and interactions of molecules in silico, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources.

Future computational efforts for this compound will likely involve:

Structure-Based Drug Design (SBDD): Once a biological target has been identified and its structure determined, SBDD can be used to design novel derivatives that fit optimally into the target's binding site. This approach can be used to improve potency and selectivity.

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can be employed to identify the key chemical features required for biological activity.